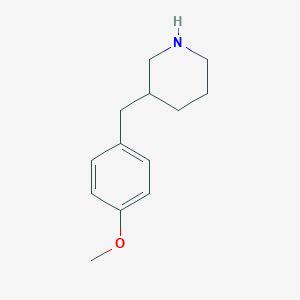

3-(4-Methoxybenzyl)piperidine

Overview

Description

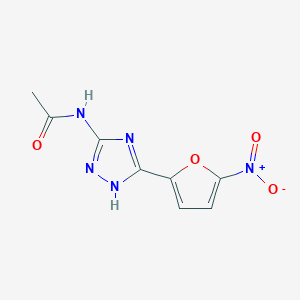

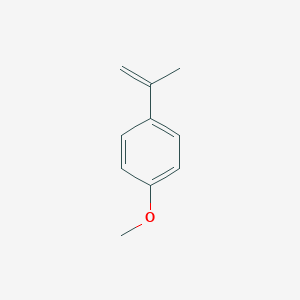

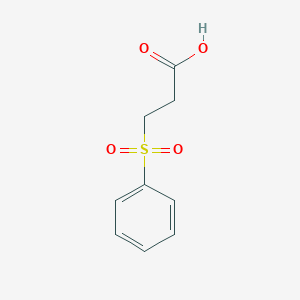

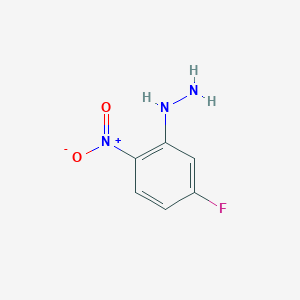

3-(4-Methoxybenzyl)piperidine is a compound with the CAS Number: 625454-21-9 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(4-methoxybenzyl)piperidine hydrochloride .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

The Inchi Code for 3-(4-Methoxybenzyl)piperidine is1S/C13H19NO.ClH/c1-15-13-6-4-11 (5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H . Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes occurred in the presence of [Rh(COD)(DPPB)]BF 4 as catalyst to form 3-arylpiperidines in high yield .Physical And Chemical Properties Analysis

3-(4-Methoxybenzyl)piperidine is a solid compound .Scientific Research Applications

Anticancer Applications

3-(4-Methoxybenzyl)piperidine: derivatives have been investigated for their potential in cancer treatment. Studies have shown that certain piperidine derivatives can inhibit the growth of cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds have demonstrated effectiveness against cancer cells, with modifications to the piperidine ring influencing cytotoxicity .

Antimicrobial and Antifungal Activities

Piperidine compounds, including 3-(4-Methoxybenzyl)piperidine , are known to exhibit antimicrobial and antifungal properties. These compounds can be designed to target specific microbial pathways, offering a promising avenue for the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Properties

The piperidine nucleus is a common feature in many analgesic and anti-inflammatory drugs. Derivatives of 3-(4-Methoxybenzyl)piperidine may contribute to the development of new pain relief medications by modulating pain pathways and reducing inflammation .

Antiviral and Antimalarial Effects

Piperidine derivatives have shown potential in the treatment of viral and malarial infections. Their ability to interfere with the life cycle of viruses and parasites makes them valuable candidates for further research in antiviral and antimalarial therapies .

Neuroprotective and Anti-Alzheimer’s Applications

Research has indicated that piperidine derivatives can have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. The modification of 3-(4-Methoxybenzyl)piperidine could lead to compounds that prevent neuronal damage or improve cognitive function .

Antipsychotic and Antidepressant Uses

Compounds with a piperidine structure, such as 3-(4-Methoxybenzyl)piperidine , are often explored for their potential in psychiatric medication. They may act on neurotransmitter systems to alleviate symptoms of depression and psychosis .

Antihypertensive and Cardiovascular Applications

The piperidine moiety is present in several antihypertensive drugs. Derivatives of 3-(4-Methoxybenzyl)piperidine could be synthesized to regulate blood pressure and contribute to cardiovascular health .

Peptide and Protein Chemistry

In peptide and protein science, protecting groups like those derived from 3-(4-Methoxybenzyl)piperidine play a crucial role. They allow for the synthesis of complex peptides and proteins, as well as their labeling for various biochemical studies .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the chemokine receptor ccr5, an essential coreceptor in the process of hiv-1 entry, could be a potential target .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most antagonists .

Biochemical Pathways

Similar compounds have been shown to affect several crucial signaling pathways essential for the establishment of diseases such as hiv . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Result of Action

Similar compounds have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the research and development of piperidine derivatives, including 3-(4-Methoxybenzyl)piperidine .

properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNAZVIXVXAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396849 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzyl)piperidine | |

CAS RN |

136422-65-6 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)